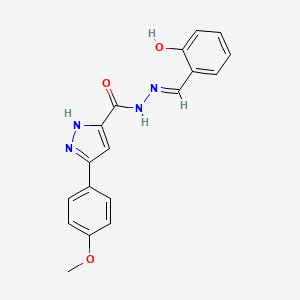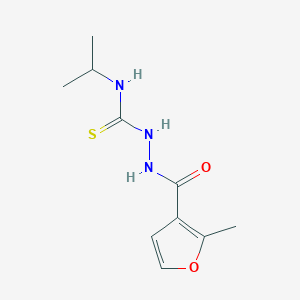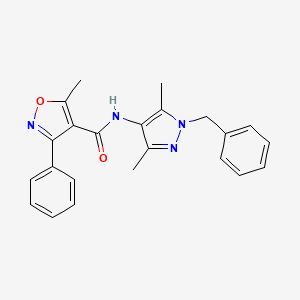![molecular formula C21H34N2O2 B6023083 7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6023083.png)
7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized by Pfizer in the 1980s. It is a potent agonist of the cannabinoid receptors, with a higher affinity for the CB1 receptor than the CB2 receptor. CP-47,497 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
作用機序
7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to these receptors and activates them, leading to a variety of physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of adenylyl cyclase activity, and the activation of potassium channels. This compound also has some affinity for the CB2 receptor, although its effects on this receptor are less well understood.
Biochemical and physiological effects:
This compound has a variety of biochemical and physiological effects, many of which are mediated by its actions on the endocannabinoid system. These effects include the modulation of pain perception, the regulation of appetite and metabolism, and the modulation of mood and anxiety. This compound has also been shown to have neuroprotective effects, particularly in the context of ischemia and other forms of brain injury.
実験室実験の利点と制限
One advantage of using 7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the function of these receptors and the endocannabinoid system more broadly. However, one limitation of using this compound is its potential for off-target effects, particularly at high concentrations. It is also important to note that the effects of this compound may differ from those of natural cannabinoids, which can limit the generalizability of findings.
将来の方向性
There are many potential future directions for research on 7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one and other synthetic cannabinoids. One area of interest is the development of more selective agonists and antagonists of the cannabinoid receptors, which could help to further elucidate the function of these receptors and their potential therapeutic applications. Another area of interest is the development of novel delivery methods for cannabinoids, such as transdermal patches or inhalers, which could improve the efficacy and safety of these compounds. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids, particularly in the context of chronic use and abuse.
合成法
The synthesis of 7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps, starting with the reaction of 1,3-cyclohexanedione with ethyl chloroacetate to form the intermediate compound, 2-cyclohexylethyl 3-oxobutanoate. This is then reacted with 4-pentenoyl chloride to form the key intermediate, 2-(4-pentenoyl)-2-cyclohexylethyl 3-oxobutanoate. The final step involves the reaction of this intermediate with 1,2-diaminopropane to form this compound.
科学的研究の応用
7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. It has been used to study the function of the endocannabinoid system, which plays a key role in regulating a variety of physiological processes, including pain, appetite, and mood. This compound has also been used to study the effects of cannabinoids on the brain, including their potential therapeutic applications for conditions such as epilepsy, anxiety, and depression.
特性
IUPAC Name |
7-(2-cyclohexylethyl)-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-2-3-10-19(24)23-16-13-21(17-23)12-7-14-22(20(21)25)15-11-18-8-5-4-6-9-18/h2,18H,1,3-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSRDXPHUYBHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(C1)CCCN(C2=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dichlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6023001.png)

![2-(1-(3-methoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6023007.png)

![N-cyclopropyl-1-(2-methylbenzyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023017.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(3-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6023023.png)
![N'-(4-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6023028.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6023048.png)
![5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B6023057.png)
![6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B6023066.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6023069.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6023087.png)
![2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B6023095.png)
